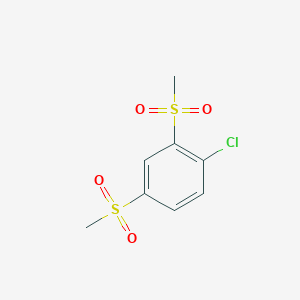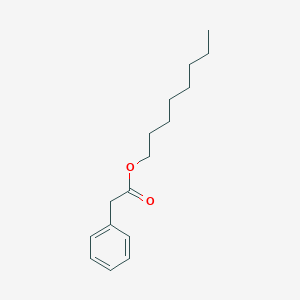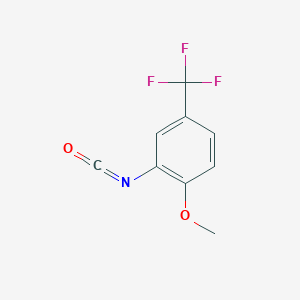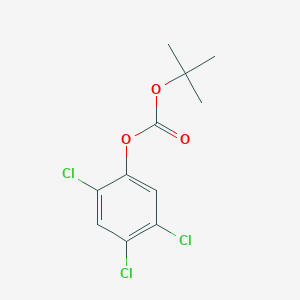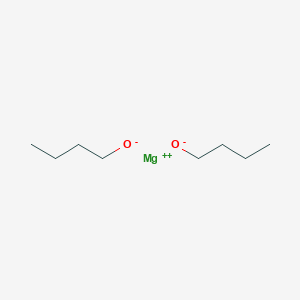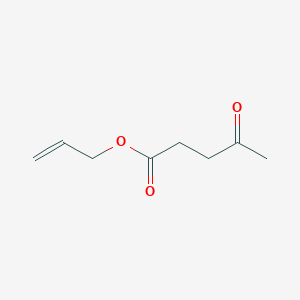
Allyl levulinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl levulinate is an organic compound that is commonly used as a flavoring agent in the food industry. It has a sweet, fruity odor and is often found in fruit-flavored products such as candy, chewing gum, and soft drinks. However, allyl levulinate also has several scientific research applications, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of allyl levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. These actions may contribute to the antimicrobial and antioxidant properties of the compound.
Biochemical and Physiological Effects:
Allyl levulinate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, allyl levulinate has been found to increase the activity of certain antioxidant enzymes in the liver, which may help to protect against oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using allyl levulinate in lab experiments is its relatively low toxicity. Additionally, it is a readily available and inexpensive compound. However, one limitation is that it may not be suitable for use in certain types of experiments due to its strong odor.
Direcciones Futuras
There are several future directions for research on allyl levulinate. One area of interest is its potential use as a natural food preservative. Additionally, further research is needed to fully understand the mechanism of action of allyl levulinate and its potential applications in the prevention and treatment of diseases related to oxidative stress. Finally, it may be useful to explore the potential synergistic effects of allyl levulinate with other compounds, particularly other antioxidants.
Métodos De Síntesis
Allyl levulinate can be synthesized through the esterification of levulinic acid with allyl alcohol. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a boiling point of 175-176°C.
Aplicaciones Científicas De Investigación
Allyl levulinate has several scientific research applications, particularly in the field of biochemistry and physiology. It has been found to have antimicrobial properties, making it a potential candidate for use in food preservation. Additionally, allyl levulinate has been shown to have antioxidant properties, which may have implications for preventing oxidative stress-related diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
1070-35-5 |
|---|---|
Nombre del producto |
Allyl levulinate |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
prop-2-enyl 4-oxopentanoate |
InChI |
InChI=1S/C8H12O3/c1-3-6-11-8(10)5-4-7(2)9/h3H,1,4-6H2,2H3 |
Clave InChI |
NETFSRNRGBJVMU-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)OCC=C |
SMILES canónico |
CC(=O)CCC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



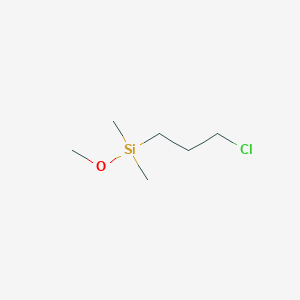
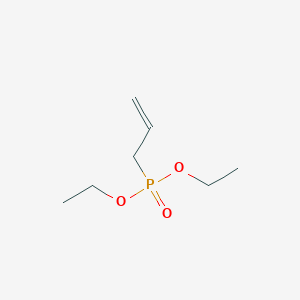
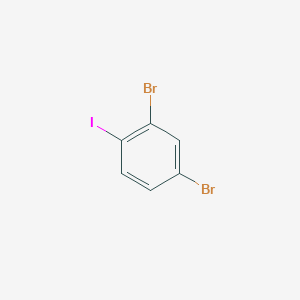
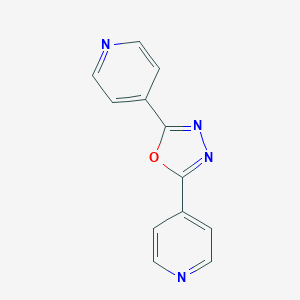
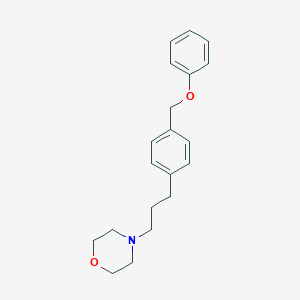
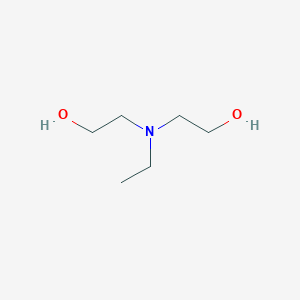
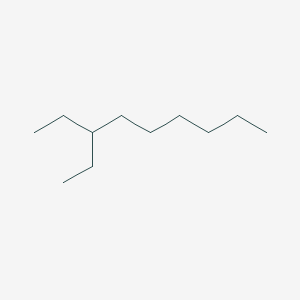
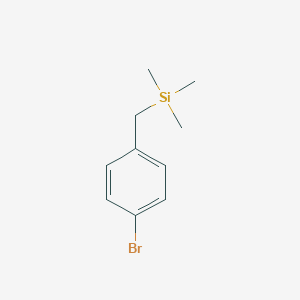
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
